molecular formula C15H13ClO4 B047891 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-27-5

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B047891
CAS No.: 113457-27-5
M. Wt: 292.71 g/mol
InChI Key: OYGJEFJTAUFTJM-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is a synthetic benzoic acid derivative designed for research and development applications. This compound features a chlorobenzyl ether and a methoxy group attached to the benzoic acid core, a structural motif found in various pharmacologically active molecules. Benzoic acid derivatives are valuable building blocks in medicinal chemistry for the synthesis of novel compounds with potential biological activity . They serve as key intermediates in exploring structure-activity relationships and developing new therapeutic agents. Researchers utilize this chemical scaffold in diverse areas, including the design of potential analgesic and anti-mycobacterial compounds . Its application is strictly confined to laboratory research. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGJEFJTAUFTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358229
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113457-27-5
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylic Acid Protection

The carboxylic acid group in 4-hydroxy-3-methoxybenzoic acid is protected to prevent undesired side reactions during subsequent alkylation. Methyl esterification is commonly employed:

Reaction Conditions :

  • Substrate : 4-Hydroxy-3-methoxybenzoic acid (1.0 eq)

  • Reagent : Methanol (10 eq), catalytic H₂SO₄

  • Conditions : Reflux at 65°C for 6–8 hours

  • Yield : 85–90%

The resulting methyl 4-hydroxy-3-methoxybenzoate is isolated via vacuum distillation or recrystallization from ethanol.

Alkylation of the Phenolic Hydroxy Group

The protected intermediate undergoes alkylation with 2-chlorobenzyl chloride to introduce the 2-chlorobenzyloxy moiety:

Reaction Conditions :

  • Substrate : Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • Alkylating Agent : 2-Chlorobenzyl chloride (1.2 eq)

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 80°C, 12–16 hours under nitrogen

  • Yield : 70–75%

The product, methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate, is purified via column chromatography (hexane/ethyl acetate, 4:1).

Ester Hydrolysis

The methyl ester is hydrolyzed to regenerate the carboxylic acid:

Reaction Conditions :

  • Substrate : Methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate (1.0 eq)

  • Reagent : 2 M NaOH (5 eq)

  • Solvent : Tetrahydrofuran (THF)/H₂O (3:1)

  • Conditions : Room temperature, 4–6 hours

  • Yield : 90–95%

The final product is precipitated by acidification with HCl (1 M) and recrystallized from ethanol/water.

Data Table 1: Protection-Alkylation-Hydrolysis Method

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationMeOH, H₂SO₄, 65°C85–90>98%
Alkylation2-Chlorobenzyl chloride, K₂CO₃, DMF70–75>95%
HydrolysisNaOH, THF/H₂O90–95>99%

Direct Alkylation Approach

Base Selection and Solvent Optimization

Direct alkylation of 4-hydroxy-3-methoxybenzoic acid avoids protection steps but requires careful control of reaction conditions to prevent carboxylate formation.

Reaction Conditions :

  • Substrate : 4-Hydroxy-3-methoxybenzoic acid (1.0 eq)

  • Alkylating Agent : 2-Chlorobenzyl chloride (1.5 eq)

  • Base : Cs₂CO₃ (3.0 eq)

  • Solvent : Acetonitrile

  • Conditions : 60°C, 24 hours

  • Yield : 50–55%

The lower yield compared to the protection strategy is attributed to competitive deprotonation of the carboxylic acid, leading to side reactions.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) enhance reactivity in biphasic systems:

Reaction Conditions :

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Solvent : Toluene/H₂O (2:1)

  • Yield : 60–65%

This method reduces reaction time to 8–10 hours but requires extensive purification to remove catalyst residues.

Data Table 2: Direct Alkylation Performance

BaseSolventCatalystTime (h)Yield (%)
K₂CO₃DMFNone2440–45
Cs₂CO₃AcetonitrileNone2450–55
K₂CO₃Toluene/H₂OTBAB8–1060–65

Hydrolysis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl Chloride

Acyl Chloride Synthesis

The benzoyl chloride derivative is synthesized via thionyl chloride treatment:

Reaction Conditions :

  • Substrate : 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq)

  • Reagent : SOCl₂ (5 eq)

  • Conditions : Reflux, 4–6 hours

  • Yield : 85–90%

Controlled Hydrolysis

The acyl chloride is hydrolyzed under mild aqueous conditions:

Reaction Conditions :

  • Substrate : 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride (1.0 eq)

  • Solvent : H₂O/THF (1:1)

  • Conditions : Stirring at 25°C, 2 hours

  • Yield : 95–98%

This method bypasses protection steps but requires handling moisture-sensitive intermediates.

Data Table 3: Hydrolysis Route Efficiency

StepConditionsYield (%)
Acyl Chloride SynthesisSOCl₂, reflux85–90
HydrolysisH₂O/THF, 25°C95–98

Comparative Analysis of Methodologies

Yield and Scalability

  • Protection-Alkylation-Hydrolysis : Highest overall yield (≈64% over three steps) but involves multiple purifications.

  • Direct Alkylation : Lower yield (50–65%) but fewer steps.

  • Hydrolysis Route : High yield (≈85%) but requires specialized handling of SOCl₂.

Industrial Applicability

Large-scale production favors the hydrolysis route due to reduced step count and high throughput. Pilot studies report throughputs of 5–10 kg/batch using continuous flow reactors for acyl chloride synthesis.

Mechanistic Insights

Alkylation Kinetics

The rate-determining step in alkylation is the nucleophilic displacement of the chloride leaving group by the phenoxide ion. Steric hindrance from the 2-chlorobenzyl group slows reactivity, necessitating elevated temperatures.

Hydrolysis Thermodynamics

Hydrolysis of the acyl chloride is exothermic (ΔH = −120 kJ/mol), driven by the high electrophilicity of the carbonyl carbon. Quantum mechanical calculations indicate a concerted mechanism with a six-membered transition state .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 4-[(2-Chlorobenzyl)oxy]-3-carboxybenzoic acid.

    Reduction: Formation of 4-[(2-Benzyl)oxy]-3-methoxybenzoic acid.

    Substitution: Formation of 4-[(2-Aminobenzyl)oxy]-3-methoxybenzoic acid or 4-[(2-Thiobenzyl)oxy]-3-methoxybenzoic acid.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-chlorobenzyl chloride. The compound's mechanism of action is primarily based on its electrophilic nature, allowing it to undergo nucleophilic substitution reactions that lead to the formation of various derivatives.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. It is utilized for the preparation of complex molecules through nucleophilic substitution reactions. Its unique structure allows for modifications that can lead to novel compounds with diverse functionalities.

Enzyme Inhibition Studies

This compound has shown potential in biological studies, particularly in the inhibition of enzymes such as acetylcholinesterase (AChE). Research indicates that derivatives of this compound can effectively inhibit AChE, which is crucial for neurotransmission. For example, studies have reported significant inhibition with IC50 values comparable to established inhibitors like donepezil .

Anticancer Activity

Preliminary investigations suggest that this compound may exhibit anticancer properties. Compounds with similar functionalities have demonstrated growth-inhibitory effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions can enhance cytotoxicity against cancer cells .

Enzyme Inhibition

A study highlighted the effectiveness of benzyl analogs, including those derived from this compound, in inhibiting AChE activity. The presence of the chlorobenzyl group was crucial for enhancing inhibitory activity.

Anticancer Activity

Research on related benzoyl derivatives has indicated promising antiproliferative effects against various cancer cell lines. For instance, certain thiazole-linked compounds showed strong growth inhibition, suggesting that modifications to the benzoyl structure could lead to enhanced anticancer properties .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionSignificant inhibition of AChE; potential for treating neurodegenerative diseases
Anticancer ActivityGrowth-inhibitory effects on cancer cell lines; structure modifications enhance efficacy
Mechanistic StudiesMolecular dynamics simulations reveal binding interactions with target proteins

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid : Differs by a 4-chlorobenzyloxy group (vs. 2-chloro) and an ethoxy (vs. methoxy) substituent.
  • 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid : Features an amino group at the 4-position instead of methoxy.
  • 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde : Substitutes the carboxylic acid with an aldehyde and introduces an iodine atom at the 3-position.
  • 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid : Contains a benzimidazole ring, enhancing molecular complexity.

Physicochemical Properties

Substituent variations significantly impact properties:

  • Molecular Weight : The iodine-containing analog has a higher molecular weight (402.61 g/mol) due to iodine’s atomic mass.
  • Boiling Point : Ethoxy-substituted analogs exhibit higher boiling points (453.0°C) compared to methoxy derivatives, likely due to increased van der Waals interactions.
  • Density: Iodo-substituted derivatives show elevated density (1.7 g/cm³) versus non-halogenated analogs.

Data Tables

Table 1: Physicochemical Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reference
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid C₁₅H₁₃ClO₄ ~296.7 (calculated) N/A N/A -
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid C₁₆H₁₅ClO₄ 306.74 453.0 ± 35.0 1.3 ± 0.1
4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde C₁₅H₁₂ClIO₃ 402.61 490.9 ± 45.0 1.7 ± 0.1
3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid C₂₂H₁₆ClFN₂O₄ 426.83 N/A N/A

Biological Activity

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid, a compound with the molecular formula C15H13ClO4 and a molecular weight of 292.72 g/mol, is an aromatic carboxylic acid notable for its unique structure, which includes a methoxy group and a chlorobenzyl ether moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H13ClO4
  • Molecular Weight : 292.72 g/mol
  • Functional Groups : Methoxy group (-OCH₃), Chlorobenzyl ether (-C₆H₄Cl)

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acidSimilar ether and methoxy groupsDifferent chlorobenzyl position
2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acidContains two methoxybenzyl ether groupsMore complex structure
2-((4-Chlorobenzyl)oxy)benzoic acidLacks the methoxy groupSimpler structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate enzyme activities, particularly those involved in proteolysis and metabolic pathways.

  • Proteasome Activity : Studies have shown that benzoic acid derivatives can enhance the activity of proteasomes, which are crucial for protein degradation in cells. This modulation can influence cellular homeostasis and potentially combat age-related decline in proteostasis .
  • Cathepsin Activation : The compound may also act as an activator for cathepsins B and L, enzymes involved in protein degradation pathways. Enhanced activity of these enzymes has been linked to various physiological processes, including autophagy and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antioxidant Activity : Research indicates that certain derivatives exhibit significant antioxidant properties, which are beneficial for mitigating oxidative stress in cells .
  • Antiproliferative Effects : Compounds similar to this benzoic acid derivative have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapeutics .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, revealing that some derivatives display selective toxicity towards malignant cells while sparing normal cells .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique biological profiles of related compounds. For instance:

  • Compound 1 (3-chloro-4-methoxybenzoic acid) demonstrated potent activation of proteasomal activity compared to other derivatives.
  • Compound 2 (2-chloro-3-methoxybenzoic acid) showed significant inhibition of neurolysin and angiotensin-converting enzyme, indicating diverse therapeutic potentials across structurally similar compounds .

Table 2: Summary of Biological Activities

CompoundBiological ActivityNotes
This compoundEnhances proteasome activity; potential cathepsin activatorModulates protein degradation pathways
3-chloro-4-methoxybenzoic acidStrong activator of proteasomal activityHigh potential for anti-aging therapies
2-chloro-3-methoxybenzoic acidInhibits neurolysin; angiotensin-converting enzyme inhibitorDiverse pharmacological applications

Q & A

Q. What advanced techniques validate the compound’s environmental fate in lab waste?

  • Methodological Answer : Use LC-MS/MS to trace degradation in simulated wastewater. Assess toxicity via Daphnia magna or algal bioassays. Follow EPA guidelines for hazardous waste disposal .

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